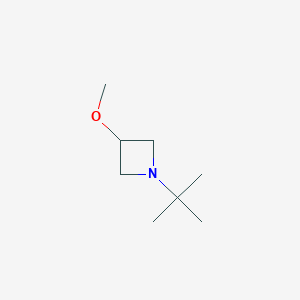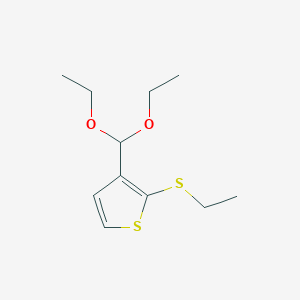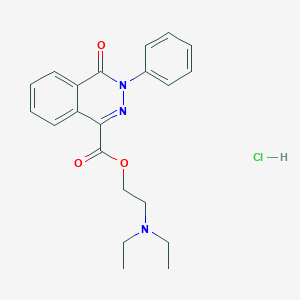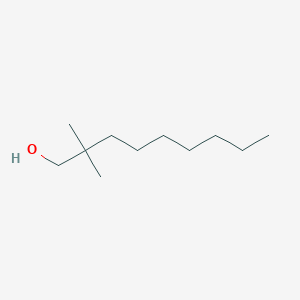
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with tert-butyl and methyl groups, and it is further modified with dicarbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate typically involves the reaction of 1,3-propanediol with tert-butyl and methyl substituents, followed by the introduction of dicarbamate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学研究应用
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of tert-butyl and dicarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound with butyl and ethyl groups instead of tert-butyl and methyl groups.
2-Methyl-2-propyl-1,3-propanediol: A compound with propyl and methyl groups instead of tert-butyl and dicarbamate groups.
Uniqueness
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is unique due to its specific combination of tert-butyl, methyl, and dicarbamate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
25462-44-6 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2,3,3-trimethylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)10(4,5-15-7(11)13)6-16-8(12)14/h5-6H2,1-4H3,(H2,11,13)(H2,12,14) |
InChI 键 |
HHWIYDYWDGAKSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)





![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)


![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)

![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
